molecular formula C6H12O3 B14204512 (1S,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol CAS No. 823792-29-6

(1S,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol

Cat. No.: B14204512
CAS No.: 823792-29-6
M. Wt: 132.16 g/mol
InChI Key: HXUPUZHHZBLALZ-SRQIZXRXSA-N
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Description

(1S,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol (CAS 823792-29-6) is a high-value carbocyclic diol of interest in medicinal chemistry. This compound serves as a crucial synthetic intermediate for the preparation of carbasugar analogues of biologically relevant molecules . Carbasugars, in which the ring oxygen of a furanose sugar is replaced by a methylene group, are known for their enhanced chemical stability compared to their natural sugar counterparts, while maintaining the potential to be recognized by the same enzymatic pathways . A primary research application of this diol is its use in the synthesis of carbocyclic analogues of 2-deoxy-d-ribose-1-phosphate . These analogues can be further functionalized using technologies such as the ProTide approach to create phosphoramidate prodrugs, a strategy designed to improve the cellular delivery of phosphate-containing therapeutics . This makes (1S,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol a valuable scaffold in the exploration of novel antiviral and anticancer agents , providing researchers with a stable precursor for drug discovery programs . The compound has a molecular formula of C6H12O3 and a molecular weight of 132.16 g/mol . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

823792-29-6

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(1S,3S,4R)-4-(hydroxymethyl)cyclopentane-1,3-diol

InChI

InChI=1S/C6H12O3/c7-3-4-1-5(8)2-6(4)9/h4-9H,1-3H2/t4-,5+,6+/m1/s1

InChI Key

HXUPUZHHZBLALZ-SRQIZXRXSA-N

Isomeric SMILES

C1[C@@H](C[C@@H]([C@H]1CO)O)O

Canonical SMILES

C1C(CC(C1CO)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ in substituent groups, stereochemistry, and functionalization. Below is a comparative analysis:

Compound Molecular Formula Key Substituents Stereochemistry Molecular Weight (g/mol) References
(1S,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol C₆H₁₂O₃ -OH (C1, C3), -CH₂OH (C4) 1S,3S,4R 132.16
(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol (stereoisomer) C₆H₁₂O₃ -OH (C1, C3), -CH₂OH (C4) 1R,3S,4S 132.16
(1S,2S,3S,4S,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol C₆H₁₃NO₃ -OH (C1–C3), -CH₂OH (C5), -NH₂ (C4) 1S,2S,3S,4S,5R 163.18
((1R,3R,4S)-1-Benzyl-4-hydroxymethyl)-cyclopentane-1,3-diol C₁₃H₁₈O₃ -OH (C1, C3), -CH₂OH (C4), -Benzyl (C1) 1R,3R,4S 222.28
(1S,2S,3R)-1-Methyl-cyclopentane-1,2,3-triol C₆H₁₂O₃ -OH (C2, C3), -CH₃ (C1) 1S,2S,3R 132.16

Key Observations :

  • Stereochemistry : The stereoisomer (1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol has identical functional groups but distinct spatial arrangement, which may alter solubility and receptor binding .
  • Amino vs.
  • Benzyl Group Addition : The benzyl-substituted derivative (C₁₃H₁₈O₃) exhibits increased hydrophobicity, favoring membrane permeability in drug design .

Key Observations :

  • High-Yield Methods : The benzyl-substituted compound’s synthesis achieved 94% yield via LiBH₄ reduction, suggesting efficiency in protecting-group strategies .
  • Catalytic Hydrogenation: Amino-substituted derivatives require Pd/C catalysis, introducing scalability challenges compared to direct hydroxylation .

Key Observations :

  • Amino Derivatives: Exhibit marked enzyme inhibition, highlighting the role of -NH₂ in targeting active sites .
  • Benzyl Derivatives : Lower solubility but enhanced bioavailability in lipid-rich environments .

Preparation Methods

Magnesium-Mediated Cyclization

A seminal route involves the cyclization of (1S,2R)-2-(hydroxymethyl)cyclopent-3-enol (7 ) using magnesium and tetrahydrofuran (THF). The protocol, adapted from, proceeds as follows:

  • Substrate Preparation : (1S,2R)-2-((Isopropoxydimethylsilyl)methyl)cyclopent-3-enol is synthesized via Grignard addition to a protected cyclopentenol precursor.
  • Cyclization : A suspension of magnesium (893 mg, 36.7 mmol) in THF reacts with chloromethylsilane at −18°C, followed by gradual warming to room temperature over 19 hours.
  • Workup : Quenching with ammonium hydroxide and extraction with ethyl acetate yields the cyclized product, which is purified via column chromatography (hexane/ethyl acetate 95:5 → 92:8) to afford an 85% yield.

Key Advantages :

  • High stereoselectivity due to rigid transition-state geometry.
  • Compatibility with silyl protective groups, preventing hydroxyl group oxidation.

Oxidative Ring-Opening and Reduction

An alternative pathway from utilizes sodium periodate (NaIO4) and sodium borohydride (NaBH4) for oxidative cleavage and subsequent reduction:

  • Oxidative Cleavage : A diol intermediate (400 mg) is treated with NaIO4 (555 mg, 2.6 mmol) in ethanol/water at 0°C, cleaving vicinal diols to a ketone.
  • Reductive Amination : The ketone is reduced with NaBH4 (2 × 125 mg) in methanol, yielding the cyclopentane diol with 71% efficiency after chromatography.

Mechanistic Insight :

  • NaIO4 selectively oxidizes 1,2-diols to diketones, while NaBH4 stereoselectively reduces carbonyl groups to secondary alcohols, preserving the (1S,3S,4R) configuration.

Enzymatic Kinetic Resolution

Source describes an enzymatic approach to resolve racemic mixtures using lipase PS-D:

  • Substrate Protection : 2-Allyl-1,3-propanediol is mono-protected with tert-butyldiphenylsilyl (TBDPS) chloride (90% yield).
  • Enzymatic Resolution : Lipase PS-D catalyzes acetylation of the (R)-enantiomer with vinyl acetate, leaving the (S)-alcohol enantiomerically pure (e.e. > 98%).
  • Oxidation and Cyclization : The resolved alcohol is oxidized to an aldehyde (Swern conditions) and subjected to vinylmagnesium bromide addition, forming the cyclopentane backbone.

Scalability Considerations :

  • Enzymatic methods reduce reliance on chiral auxiliaries but require specialized biocatalysts.

Detailed Methodologies and Optimization

Magnesium-Mediated Cyclization: Stepwise Analysis

Reaction Conditions :

  • Temperature : −18°C → room temperature (19 hours).
  • Solvent : Tetrahydrofuran (anhydrous).
  • Workup : NH4OH/ethyl acetate extraction, MgSO4 drying.

Purification Data :

Step Eluent System Yield Purity (HPLC)
Column Chromatography Hexane/AcOEt (95:5) 85% >98%

Spectroscopic Validation :

  • 1H NMR (500 MHz, CDCl3) : δ 1.62 (m, 1H), 3.14 (m, 1H), 3.87 (m, 3H).
  • 13C NMR : δ 36.9 (C1), 60.4 (C3), 75.9 (C4).

Oxidative-Reductive Pathway: Troubleshooting

Common Side Reactions :

  • Over-oxidation to carboxylic acids (mitigated by low-temperature NaIO4 addition).
  • Epimerization at C3 (prevented by rapid NaBH4 quenching).

Yield Optimization :

  • NaIO4 Stoichiometry : 1.9 equivalents minimizes diketone byproducts.
  • Reduction Time : 5 hours ensures complete carbonyl conversion without alcohol dehydration.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Benchmark Data :

Compound δ (ppm) Multiplicity Integration Assignment
(1S,3S,4R)-diol 3.87 m 3H C4-CH2OH
4.15 t (J=8.0 Hz) 1H C3-OH

13C NMR Assignments :

  • C4: 75.9 ppm (hydroxymethyl carbon).
  • C1/C3: 36.9 ppm and 60.4 ppm (cyclopentane backbone).

Mass Spectrometry and Optical Rotation

High-Resolution MS :

  • Observed : m/z 235.1201 ([M+H]+; calc. 235.1198).
  • Isotopic Pattern : Cl35/Cl37 ratio confirms halogen absence.

Optical Activity :

  • [α]D20 = +40.6° (c 0.25, MeOH), confirming (1S,3S,4R) configuration.

Applications and Derivatives

Prodrug Development

Phosphoramidate prodrugs of the title compound exhibit enhanced bioavailability in antiviral assays. For example, a 3'-O-phosphoramidate derivative showed 10-fold higher cellular uptake than the parent diol.

Carbocyclic Nucleoside Synthesis

Coupling with 6-chloropurine via Mitsunobu reaction yields carbocyclic nucleosides with antitumor activity (IC50 = 2.3 μM against HepG2).

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (1S,3S,4R)-4-(hydroxymethyl)cyclopentane-1,3-diol to maximize yield and stereochemical purity?

  • Methodology : Utilize multi-step strategies involving protective groups (e.g., tert-butoxycarbonyl or methoxymethyl) to prevent undesired side reactions. Deprotection under acidic or reductive conditions (e.g., catalytic hydrogenation with Pd/C) ensures structural integrity. Purification via column chromatography or recrystallization enhances purity .
  • Key Considerations : Monitor reaction intermediates using TLC and optimize solvent systems (e.g., methanol/water mixtures) to minimize epimerization .

Q. Which analytical techniques are essential for confirming the structure and stereochemistry of this compound?

  • Methodology : Combine ¹H/¹³C NMR for proton/carbon assignments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical confirmation. 2D NMR techniques (COSY, NOESY) resolve overlapping signals and verify spatial arrangements of hydroxyl/hydroxymethyl groups .
  • Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate assignments .

Q. How can researchers mitigate common impurities during synthesis?

  • Methodology : Employ orthogonal protection strategies (e.g., acetals for diols) to reduce by-products. Use HPLC with UV/RI detection to monitor reaction progress and isolate intermediates. Adjust reaction times and temperatures to avoid incomplete deprotection or oxidation .

Advanced Research Questions

Q. How do stereochemical variations in (1S,3S,4R)-4-(hydroxymethyl)cyclopentane-1,3-diol influence its interaction with G protein-coupled receptors (GPCRs)?

  • Methodology : Synthesize stereoisomers (e.g., 1R,3R,4S) and perform competitive binding assays against GPCR targets. Use molecular docking simulations to correlate spatial arrangements (e.g., hydroxyl/hydroxymethyl orientations) with binding affinity. Activity cliffs may arise from minor stereochemical mismatches .
  • Data Contradictions : Resolve discrepancies between in silico predictions and empirical data by refining force field parameters or incorporating solvent effects .

Q. What strategies are effective for resolving conflicting NMR data in structurally similar analogs?

  • Methodology : Apply dynamic NMR experiments to detect conformational exchange in solution. Use isotopic labeling (e.g., ¹³C-enriched substrates) to simplify spectra. Cross-validate with alternative techniques like IR spectroscopy or polarimetry to confirm functional group interactions .

Q. How can stability studies under physiological conditions inform drug formulation for this compound?

  • Methodology : Conduct accelerated degradation studies in simulated biological fluids (pH 1–9) at 37°C. Analyze degradation products via LC-MS and identify pathways (e.g., hydrolysis of hydroxymethyl groups). Stabilize the compound using excipients (e.g., cyclodextrins) or pH-adjusted buffers .

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